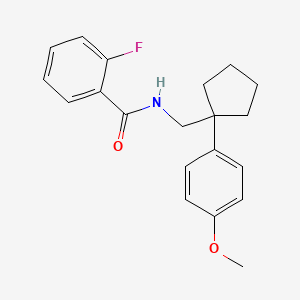

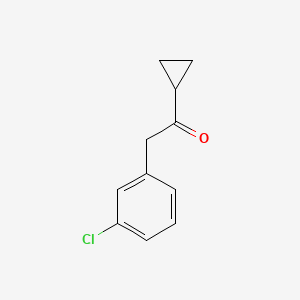

![molecular formula C18H17N3O4S B2485665 2-(2-(benzo[d]isoxazol-3-il)acetamido)-5,6-dihidro-4H-ciclopenta[d]tiazol-4-carboxilato de etilo CAS No. 1207050-34-7](/img/structure/B2485665.png)

2-(2-(benzo[d]isoxazol-3-il)acetamido)-5,6-dihidro-4H-ciclopenta[d]tiazol-4-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

El sistema de anillo isoxazol se ha estudiado ampliamente por su potencial anticancerígeno. Los investigadores han sintetizado derivados con modificaciones en el andamio de isoxazol, incluido el compuesto en cuestión. Estos derivados exhiben efectos citotóxicos prometedores contra las células cancerosas, lo que los convierte en candidatos atractivos para una mayor investigación en terapia contra el cáncer . El mecanismo específico de acción y las vías diana requerirían una mayor exploración.

Actividad Antimicrobiana

La presencia de ambos grupos isoxazol y tiazol sugiere posibles propiedades antimicrobianas. Los derivados de isoxazol han demostrado actividad contra varios microorganismos, incluidas bacterias y hongos. Los investigadores han sintetizado compuestos similares y evaluado su eficacia contra patógenos específicos. Investigar el espectro antimicrobiano y comprender los mecanismos subyacentes podría proporcionar información valiosa para el desarrollo de fármacos .

Potencial Anxiolítico

Curiosamente, se ha informado que los benzo[d]imidazo[2,1-b]tiazoles (una clase de compuestos relacionados) son potentes ansiolíticos no sedantes. Si bien no están directamente relacionados con el compuesto en cuestión, esta información destaca la relevancia farmacológica más amplia de estructuras heterocíclicas similares. Los estudios adicionales podrían explorar el potencial ansiolítico de nuestro compuesto .

Sonda de Imagenología PET

Las características estructurales del compuesto pueden permitir que sirva como sonda de imagenología PET para placas de β-amiloide en los cerebros de pacientes con enfermedad de Alzheimer. La imagenología PET juega un papel crucial en el diagnóstico temprano y el seguimiento de la progresión de la enfermedad. Investigar su afinidad de unión y especificidad podría contribuir a los avances diagnósticos .

Inhibición de Quinasa

Ciertos benzo[d]imidazo[2,1-b]tiazoles exhiben actividad inhibitoria de quinasa. Las quinasas desempeñan papeles esenciales en las vías de señalización celular y su desregulación se asocia con diversas enfermedades, incluido el cáncer. Explorar los objetivos de quinasa y la selectividad de nuestro compuesto podría revelar nuevas vías terapéuticas .

Pérdida Interválica de la Función Nerviosa

Aunque no se ha estudiado directamente para nuestro compuesto, los derivados de benzo[d]oxazol se han investigado para tratar la pérdida interválica de la función nerviosa. Comprender la relación estructura-actividad y los posibles efectos neuroprotectores podría ser relevante para los trastornos neurológicos .

En resumen, “2-(2-(benzo[d]isoxazol-3-il)acetamido)-5,6-dihidro-4H-ciclopenta[d]tiazol-4-carboxilato de etilo” es prometedor en diversos campos, desde la investigación del cáncer hasta la neurología. Se necesitan estudios experimentales adicionales y evaluaciones clínicas para liberar todo su potencial. 🌟

Mecanismo De Acción

Target of Action

It’s known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Similarly, benzoxazole derivatives have shown a wide range of biological activities .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . The presence of the thiazole ring in the compound might contribute to its biological activity.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

ethyl 2-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-2-24-17(23)11-7-8-14-16(11)20-18(26-14)19-15(22)9-12-10-5-3-4-6-13(10)25-21-12/h3-6,11H,2,7-9H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUDZBSGGDPANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2485593.png)

![11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2485598.png)

![tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate](/img/structure/B2485600.png)

![3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2485604.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)